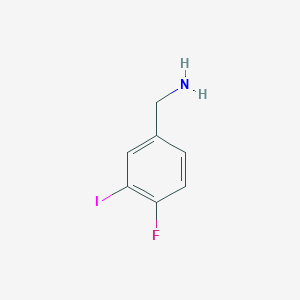

4-Fluoro-3-iodobenzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-3-iodobenzylamine is a halogenated benzylamine derivative featuring a fluorine atom at the 4-position and an iodine atom at the 3-position of the benzene ring. This compound is of significant interest in medicinal and organic chemistry due to the unique electronic and steric properties imparted by the halogens. Its primary use lies as a synthetic intermediate for pharmaceuticals, agrochemicals, and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-iodobenzylamine typically involves a multi-step process. One common method is the halogenation of 4-fluorobenzylamine. The process begins with the nitration of 4-fluorotoluene to produce 4-fluoro-3-nitrotoluene. This intermediate is then reduced to 4-fluoro-3-aminotoluene, which undergoes diazotization followed by iodination to yield 4-fluoro-3-iodotoluene. Finally, the toluene derivative is converted to the benzylamine through reductive amination .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-iodobenzylamine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds, and reduced to form primary amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, useful in organic synthesis and pharmaceutical applications.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution Products: Various substituted benzylamines depending on the nucleophile used.

Oxidation Products: Nitro or nitrile derivatives.

Reduction Products: Primary amines.

Scientific Research Applications

4-Fluoro-3-iodobenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodobenzylamine depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Iodobenzylamine Hydrochloride

Structural Differences :

- 4-Iodobenzylamine hydrochloride lacks the fluorine substituent at the 3-position, reducing electronic withdrawal effects compared to 4-Fluoro-3-iodobenzylamine.

Functional Implications :

- Reactivity : 4-Iodobenzylamine is a key precursor in Suzuki-Miyaura couplings and nucleophilic substitutions. The fluorine in this compound may alter reaction kinetics due to increased electron deficiency .

- Applications : 4-Iodobenzylamine hydrochloride is used in synthesizing sulfonamide derivatives (e.g., 4-iodobenzylsulfonyl chloride), whereas the fluoro-iodo analog could enhance binding affinity in kinase inhibitors or PET tracers due to improved lipophilicity .

2,3-Difluoro-4-iodobenzyl Derivatives

Structural Differences :

- Compounds like 2-(2,3-Difluoro-4-iodobenzyl)-5-hydroxy-1,6,6-trimethyl-3-oxo-... (EP 4 374 877 A2) feature two fluorine atoms at the 2- and 3-positions, compared to a single fluorine in this compound.

Functional Implications :

- This enhances reactivity in SNAr (nucleophilic aromatic substitution) reactions.

- Pharmaceutical Relevance: Difluoro-iodo benzyl groups are incorporated into protease inhibitors or allosteric modulators, where fluorine’s electronegativity fine-tunes target engagement. The mono-fluoro analog may offer a balance between reactivity and metabolic stability .

Pentafluorophenyl 4-Amino-3-iodobenzoate

Structural Differences :

- This compound replaces the benzylamine group with a pentafluorophenyl ester, drastically altering solubility and reactivity.

Functional Implications :

- Solubility : The ester group increases hydrophobicity, while the pentafluorophenyl moiety enhances resistance to enzymatic degradation. In contrast, the amine group in this compound enables conjugation via amide or Schiff base formation.

- Applications : Used in peptide coupling and polymer synthesis, whereas the benzylamine derivative is more suited for generating amine-functionalized ligands or metal-organic frameworks .

Fluorinated Azetidinones and Pyridazinones

Structural Differences :

- Compounds like (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-... contain fluorophenyl groups but within complex heterocyclic frameworks.

Functional Implications :

- Biological Activity : Fluorine in these structures often improves pharmacokinetics (e.g., bioavailability, half-life). The simpler this compound may serve as a building block for analogous bioactive molecules, leveraging iodine for targeted delivery .

Research Findings and Trends

- Synthetic Utility : The iodine in this compound enables cross-coupling reactions (e.g., Ullmann, Buchwald-Hartwig), while fluorine directs regioselectivity in electrophilic substitutions .

- Drug Design : Fluorine and iodine synergize in improving blood-brain barrier penetration and target specificity, as seen in kinase inhibitors from EP 4 374 877 A2 .

- Limitations : Iodine’s size may limit solubility, necessitating formulation optimization compared to smaller halogen analogs.

Biological Activity

4-Fluoro-3-iodobenzylamine (FIBG) is a halogenated derivative of meta-iodobenzylguanidine (MIBG), primarily studied for its potential applications in oncology and neuroimaging. This compound has garnered attention due to its unique biological properties, particularly its retention in neuroblastoma cells and its binding affinity, which may have implications for targeted therapies and diagnostic imaging.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of fluorine and iodine atoms attached to a benzylamine core. This halogenation is significant as it enhances the compound's biological activity, influencing its pharmacokinetics and interaction with biological targets.

In Vitro Studies

Research indicates that FIBG exhibits notable retention in SK-N-SH human neuroblastoma cells. In comparative studies with MIBG, FIBG demonstrated a higher degree of retention, which is attributed to differences in catabolic degradation pathways. Specifically, studies showed that after 48 hours, approximately 18.8% of intact I-FIBG remained in cell lysates compared to 17.4% for I-MIBG . This suggests that FIBG may be more stable within cellular environments, potentially leading to improved therapeutic outcomes.

Binding Affinity

In vitro binding studies have shown that FIBG binds effectively to neuroblastoma cells. The specific activity of radiolabeled [^18F]FIBG was reported to be over 1500 Ci per mmol, indicating a strong potential for use in positron emission tomography (PET) imaging . The binding affinity remained consistent across various concentrations, suggesting that FIBG could serve as a reliable tracer for imaging neuroendocrine tumors.

Antimicrobial Activity

While primarily studied for its applications in oncology, FIBG and related compounds have also been assessed for antimicrobial properties. A study focusing on structural analogs found that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as ≤0.25 µg/mL . This highlights the potential dual utility of FIBG derivatives in both cancer treatment and antimicrobial therapy.

Case Studies

- Neuroblastoma Imaging : Clinical studies utilizing [^18F]FIBG have shown promising results in imaging neuroblastoma, with high uptake observed in tumor tissues compared to normal tissues. This specificity enhances the compound's potential as a diagnostic tool.

- Antimicrobial Research : In a recent screening of an in-house library of compounds, derivatives of FIBG were found to selectively inhibit the growth of MRSA without exhibiting significant cytotoxicity towards human cells . This finding opens avenues for developing new antimicrobial agents based on the FIBG scaffold.

Summary of Findings

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-Fluoro-3-iodobenzylamine, and how can reaction conditions be optimized?

- Methodological Answer : A multistep synthesis starting from halogenated benzyl precursors is typical. For example, iodination of 4-fluorobenzylamine derivatives using iodine monochloride (ICl) or directed ortho-metalation strategies can introduce the iodine substituent at the 3-position. Reaction optimization should focus on temperature control (e.g., 0–25°C for iodination to avoid side reactions) and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Purity validation via HPLC (>97% purity thresholds, as seen in fluorinated analogs ) and monitoring by LCMS (e.g., m/z detection for intermediates ) are critical.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : 19F NMR identifies fluorine environments (δ ~-110 to -120 ppm for aromatic fluorines), while 1H NMR resolves benzylamine proton splitting patterns.

- LCMS : Accurate mass analysis (e.g., m/z 265.98 for [M+H]+) confirms molecular identity .

- HPLC : Retention time comparisons (e.g., 1.25 minutes under specific gradients ) validate purity.

- Data contradictions (e.g., unexpected LCMS adducts) should prompt re-analysis with alternative ionization modes (ESI vs. APCI) or column phases.

Advanced Research Questions

Q. How do the electronic effects of the 3-iodo and 4-fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a directing group for metalation (e.g., Suzuki-Miyaura coupling), while the fluorine’s electron-withdrawing effect enhances electrophilicity at the benzylic position. Researchers should compare coupling efficiencies with non-fluorinated analogs using kinetic studies (e.g., monitoring reaction progress via 19F NMR ). Computational modeling (DFT calculations) can predict regioselectivity and transition-state stabilization .

Q. What strategies resolve contradictions in observed vs. predicted spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in 13C NMR shifts (e.g., unexpected deshielding) may arise from solvent effects or tautomerism. Strategies include:

- Variable Temperature NMR : To detect dynamic processes.

- X-ray Crystallography : Resolve structural ambiguities (e.g., confirming iodine positioning).

- Isotopic Labeling : Use 15N-labeled benzylamine to track amine group interactions .

Q. How does this compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer : Fluorinated amines are prone to oxidation; stability studies should assess:

- Temperature : Store at -20°C under inert gas (N2/Ar).

- Light Exposure : Protect from UV light to prevent C-I bond cleavage.

- pH : Maintain neutral conditions to avoid amine protonation/degradation. Accelerated aging tests (40°C/75% RH for 1 week) can simulate long-term stability .

Q. Research Design Considerations

- Hypothesis Testing : When investigating bioactivity, use fluorinated analogs (e.g., this compound vs. non-iodinated variants) to isolate iodine’s role in target binding .

- Ethical Compliance : Follow guidelines for handling iodinated compounds (e.g., waste disposal protocols per institutional EH&S standards ).

Q. Notes for Contradictory Evidence

- lists pricing for related fluorinated iodobenzyl alcohols but lacks data on this compound itself. Extrapolate synthetic steps from iodobenzyl alcohol analogs .

- provides LCMS/HPLC parameters for structurally complex iodinated pharmaceuticals, which can guide analytical method development .

Properties

Molecular Formula |

C7H7FIN |

|---|---|

Molecular Weight |

251.04 g/mol |

IUPAC Name |

(4-fluoro-3-iodophenyl)methanamine |

InChI |

InChI=1S/C7H7FIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 |

InChI Key |

GEESFURQMNZQQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)I)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.